Pyrethric acid

Description

Structure

3D Structure

Properties

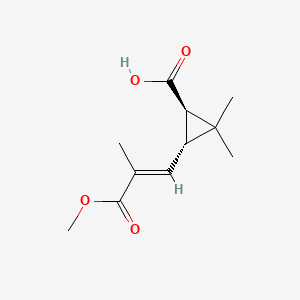

Molecular Formula |

C11H16O4 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

(1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H16O4/c1-6(10(14)15-4)5-7-8(9(12)13)11(7,2)3/h5,7-8H,1-4H3,(H,12,13)/b6-5+/t7-,8+/m1/s1 |

InChI Key |

UIWNHGWOYRFCSF-KTERXBQFSA-N |

Isomeric SMILES |

C/C(=C\[C@@H]1[C@H](C1(C)C)C(=O)O)/C(=O)OC |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)O)C(=O)OC |

Synonyms |

pyrethric acid |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the Pyrethric Acid Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrethrins (B594832), derived from the plant Tanacetum cinerariifolium, are a class of potent, natural insecticides valued for their low mammalian toxicity and rapid biodegradability. These compounds are esters, composed of a rethrolone alcohol and a monoterpenoid acid. Type II pyrethrins, a significant subgroup, are esters of pyrethric acid. The complete elucidation of the this compound biosynthetic pathway represents a critical advancement for metabolic engineering and the sustainable production of these valuable biopesticides. This technical guide provides an in-depth overview of the multi-step enzymatic pathway, the key genes and enzymes involved, their spatial organization within the plant, and the experimental methodologies employed to unravel this complex process. We detail the pathway from its dimethylallyl diphosphate (B83284) (DMAPP) precursors to the final this compound product, which is subsequently esterified to form pyrethrin II. This guide synthesizes the critical findings, presents available quantitative data, and offers detailed protocols for the core experimental techniques used in its discovery, including gene identification through co-expression analysis and pathway reconstitution in a heterologous host.

Introduction

Natural pyrethrins have been a cornerstone of insect control for over a century due to their potent insecticidal activity and favorable safety profile. They are categorized into two main types based on their acid moiety: Type I pyrethrins contain chrysanthemic acid, while Type II pyrethrins incorporate this compound.[1][2] The biosynthesis of these complex molecules involves the convergence of two separate pathways: the terpenoid pathway for the acid component and a derivative of the oxylipin pathway for the alcohol component.[3]

Understanding the precise genetic and biochemical steps that lead to this compound is paramount for several reasons. It opens the door to enhancing pyrethrin yields in its native producer, T. cinerariifolium, through targeted breeding or genetic modification. Furthermore, it provides the molecular toolkit necessary for transferring the entire pathway to a heterologous host, such as yeast or a high-biomass plant, for scalable and cost-effective industrial production.[4] Recent research has successfully identified the complete set of enzymes responsible for converting the early precursor, chrysanthemol (B1213662), into this compound and has demonstrated the feasibility of this pathway reconstruction.[4][5] This guide serves as a comprehensive resource detailing these discoveries.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a sophisticated, six-step enzymatic cascade that begins with the monoterpenoid chrysanthemol.[4] This process involves four key enzymes that perform a series of oxidative and methylation reactions. The initial precursor, chrysanthemol, is itself synthesized from two molecules of dimethylallyl diphosphate (DMAPP), a product of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[6]

The elucidated pathway is as follows:

-

Chrysanthemol Formation: The pathway initiates with the enzyme Chrysanthemyl Diphosphate Synthase (TcCDS) , which catalyzes the condensation of two DMAPP molecules to form chrysanthemyl diphosphate. This is subsequently hydrolyzed, also by TcCDS, to yield (1R,3R)-chrysanthemol.[6]

-

C10 Oxidation Cascade: The first enzyme unique to the this compound branch, Cytochrome P450 Oxidoreductase (TcCHH) , catalyzes three successive oxidation reactions on the C10 methyl group of chrysanthemol. This multi-step oxidation converts the methyl group first to a hydroxyl group (10-hydroxychrysanthemol), then to an aldehyde, and finally to a carboxylic acid, yielding 10-carboxychrysanthemol.[4][5]

-

C1 Alcohol Oxidation: The enzyme Alcohol Dehydrogenase 2 (TcADH2) oxidizes the hydroxyl group at the C1 position of 10-carboxychrysanthemol to an aldehyde. This enzyme is also a key component in the parallel pathway that produces chrysanthemic acid.[4][5]

-

C1 Aldehyde Oxidation: Following the action of TcADH2, Aldehyde Dehydrogenase 1 (TcALDH1) catalyzes the oxidation of the newly formed aldehyde at the C1 position into a carboxylic acid, resulting in the intermediate 10-carboxychrysanthemic acid. Like TcADH2, TcALDH1 is also shared with the chrysanthemic acid pathway.[4][5]

-

C10 Methylation: In the final step, the carboxyl group at the C10 position of 10-carboxychrysanthemic acid is methylated. This reaction is catalyzed by a SABATH family methyltransferase, TcCCMT (10-carboxychrysanthemic acid 10-methyltransferase), to produce the final product, this compound.[1][5][7]

Caption: The enzymatic pathway from DMAPP to this compound.

Spatial Organization of Biosynthesis

A key feature of the this compound pathway is its spatial separation between different tissues of the T. cinerariifolium flower. The initial five steps, from chrysanthemol to 10-carboxychrysanthemic acid, occur predominantly in the glandular trichomes that cover the ovaries.[4][5] These specialized hair-like structures are common sites for secondary metabolite synthesis in plants.

However, the final methylation step, catalyzed by TcCCMT, occurs primarily within the ovary tissues themselves (specifically, the pericarp).[1] This spatial division implies that the intermediate, 10-carboxychrysanthemic acid, must be transported from the trichomes into the ovary cells for the final conversion to this compound. This separation of enzymatic steps is a crucial consideration for metabolic engineering efforts.

Quantitative Analysis

While detailed enzyme kinetic parameters for the this compound pathway enzymes are not yet extensively published, analysis of this compound accumulation in different tissues and developmental stages of the T. cinerariifolium flower provides valuable quantitative insight. The concentration of free this compound is highest in the most developed flower stages, correlating with the expression patterns of the biosynthetic genes.

| Plant Tissue / Flower Stage | Mean Concentration of this compound (ng/g FW) | Standard Deviation (±) |

| Leaf | Not Detected | - |

| Flower Stage 1 (Bud) | Not Detected | - |

| Flower Stage 2 | 10.1 | 2.3 |

| Flower Stage 3 | 25.8 | 5.1 |

| Flower Stage 4 | 40.3 | 7.6 |

| Flower Stage 5 (Mature) | 55.2 | 9.8 |

| Data summarized from Xu et al., New Phytologist (2019).[8] Concentrations were determined by GC-MS analysis of MTBE extracts. |

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound pathway relied on a combination of transcriptomics, bioinformatics, and functional genomics. The general workflow involved identifying candidate genes and subsequently verifying their function through heterologous expression and metabolite analysis.

Caption: General experimental workflow for gene discovery and pathway validation.

Gene Identification via Co-expression Analysis

This bioinformatics approach is used to identify candidate genes by assuming that genes involved in the same metabolic pathway are often co-regulated and thus exhibit similar expression patterns across different conditions or tissues.

-

RNA Sequencing: Extract total RNA from various T. cinerariifolium tissues, including leaves, stems, and flowers at multiple developmental stages. Prepare libraries and perform high-throughput RNA sequencing to generate a comprehensive transcriptome dataset.[9]

-

Transcriptome Assembly: Assemble the sequencing reads de novo to create a reference transcriptome, as a reference genome may not be available.

-

Expression Profiling: Map reads from each sample back to the reference transcriptome to quantify the expression level (e.g., in FPKM - Fragments Per Kilobase of transcript per Million mapped reads) of each unigene.

-

Co-expression Calculation: Select a known gene in the pathway, such as TcCDS, as the "bait".[3] Calculate the Pearson correlation coefficient between the expression profile of the bait gene and all other genes in the transcriptome across all samples.

-

Candidate Selection: Filter the results for genes with a high correlation coefficient (e.g., >0.75).[1] Annotate these co-expressed genes using databases like BLAST and KEGG to identify those belonging to relevant enzyme families (e.g., cytochrome P450s, dehydrogenases, methyltransferases) for functional characterization.

Pathway Reconstitution via Transient Expression in Nicotiana benthamiana

This in planta method is a rapid and effective way to test enzyme function and reconstruct entire metabolic pathways by temporarily expressing foreign genes in the leaves of N. benthamiana.

-

Vector Construction: Clone the full-length coding sequences of all candidate genes (TcCDS, TcCHH, TcADH2, TcALDH1, TcCCMT) into a plant expression vector, typically under the control of a strong constitutive promoter like CaMV 35S.

-

Agrobacterium Transformation: Transform the expression constructs into a suitable Agrobacterium tumefaciens strain (e.g., GV3101 or EHA105).[10] Also prepare a culture of Agrobacterium containing the p19 protein, a viral suppressor of gene silencing, which is crucial for achieving high levels of transient expression.[11]

-

Culture Preparation: Grow overnight liquid cultures of each Agrobacterium strain. On the day of infiltration, pellet the cells by centrifugation and resuspend them in an infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150-200 µM acetosyringone).[10][12]

-

Infiltration: Adjust the optical density (OD₆₀₀) of each culture (e.g., to 0.5) and mix the suspensions for all pathway genes and the p19 strain in equal volumes.[12] Using a needleless 1 mL syringe, gently infiltrate this bacterial mixture into the abaxial (underside) surface of the leaves of 4- to 6-week-old N. benthamiana plants.[13]

-

Incubation: Keep the infiltrated plants in a controlled growth chamber for 3-5 days to allow for gene transfer, transcription, and translation.

-

Harvesting: Excise the infiltrated leaf patches for metabolite analysis.

Metabolite Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used to separate, identify, and quantify the small, volatile molecules produced in the pathway.

-

Sample Preparation: Flash-freeze the harvested plant tissue (either from T. cinerariifolium or infiltrated N. benthamiana leaves) in liquid nitrogen and grind to a fine powder.

-

Extraction: Perform a liquid-liquid extraction. For this compound and its precursors, an effective solvent is methyl tert-butyl ether (MTBE).[8] Homogenize the powdered tissue in the solvent, vortex, and centrifuge to separate the organic phase.

-

Hydrolysis (Optional): To analyze total pathway products, including glycosylated conjugates that may form in the plant, treat the aqueous extract with an enzyme like β-glucosidase before the final organic extraction.

-

Derivatization: To increase the volatility and thermal stability of the acidic compounds for GC analysis, derivatize the samples. A common method is methylation using diazomethane (B1218177) or silylation using BSTFA.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a suitable column (e.g., DB-5ms) and a temperature gradient to separate the compounds. The mass spectrometer will fragment the eluting compounds, producing a characteristic mass spectrum that can be compared to authentic standards or spectral libraries for identification.

-

Quantification: For quantitative analysis, generate a standard curve using an authentic standard of pyrethric or a related compound (like chrysanthemic acid).[8] An internal standard can be added at the beginning of the extraction to correct for sample loss during preparation.

Conclusion and Future Prospects

The complete elucidation of the this compound biosynthetic pathway is a landmark achievement in plant specialized metabolism.[4] The identification of the four key enzymes—TcCHH, TcADH2, TcALDH1, and TcCCMT—that convert chrysanthemol to this compound provides a complete genetic blueprint for this valuable molecule. The successful reconstitution of the entire pathway in N. benthamiana confirms the function of these enzymes and demonstrates the feasibility of producing this compound in a heterologous plant host.[4][5]

This knowledge paves the way for several exciting future applications. For drug development professionals, the pathway enzymes, particularly the multifunctional P450 TcCHH, represent novel targets for inhibitor or modulator screening. For metabolic engineers, the focus will be on optimizing the expression of these pathway genes in microbial or plant chassis to develop a robust and scalable platform for the bio-production of this compound and, ultimately, the complete Type II pyrethrin insecticides, reducing reliance on agricultural cultivation and extraction.

References

- 1. Overexpression of TcCHS Increases Pyrethrin Content When Using a Genotype-Independent Transformation System in Pyrethrum (Tanacetum cinerariifolium) [mdpi.com]

- 2. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. maxapress.com [maxapress.com]

- 4. This compound of natural pyrethrin insecticide: complete pathway elucidation and reconstitution in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Draft genome of Tanacetum cinerariifolium, the natural source of mosquito coil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

- 13. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery, History, and Synthesis of Pyrethric Acid

Abstract: This technical guide provides a comprehensive overview of pyrethric acid, a critical monoterpenoid acyl moiety of the natural pyrethrin insecticides. It traces the historical journey from its initial discovery as a component of pyrethrum extracts to the complete elucidation of its complex biosynthetic pathway and methods for its chemical synthesis. This document details the seminal contributions of early 20th-century chemists, outlines the modern understanding of the enzymatic cascade responsible for its production in Tanacetum cinerariifolium, and provides specific experimental protocols for its biological and chemical synthesis and analysis. Quantitative data are presented in tabular format, and key processes are visualized using logical diagrams to support researchers, scientists, and drug development professionals in the field of natural and synthetic insecticides.

Early Discovery and Isolation

The story of this compound is intrinsically linked to the study of pyrethrins (B594832), the potent insecticidal compounds extracted from the flowers of the pyrethrum daisy, Tanacetum cinerariifolium.

The Work of Staudinger and Ruzicka

Between 1910 and 1916, the pioneering work of Hermann Staudinger and Leopold Ružička marked the first significant scientific investigation into the active components of pyrethrum powder.[1] In their extensive series of papers published in 1924, they successfully isolated two primary active esters, which they named pyrethrin I and pyrethrin II.[1]

Through classical chemical degradation, they correctly deduced the structures of the acid moieties. They identified that pyrethrin I was an ester of what is now known as chrysanthemic acid, while pyrethrin II was an ester of a related dicarboxylic acid derivative, which is now known as this compound.[1][2] Although their proposed structure for the shared alcohol component (pyrethrolone) was later found to be incorrect, their accurate characterization of the acid structures without the aid of modern spectroscopic techniques was a remarkable achievement.[1][3]

Historical Experimental Protocol: Isolation from T. cinerariifolium

The original protocol developed by Staudinger and Ružička was a large-scale, multi-stage process reliant on solvent extraction and bioassays to track the insecticidal activity.

Principle: The active pyrethrin esters are first extracted from a large volume of dried flower material using a non-polar solvent. Subsequent purification steps involve partitioning and concentration, with each fraction's potency tested on insects. Saponification (alkaline hydrolysis) of the purified esters cleaves the ester bond, allowing for the separation of the acid and alcohol components.

Methodology:

-

Large-Scale Extraction: Begin with approximately 100 kg of finely ground, dried T. cinerariifolium flower heads.

-

Exhaustively extract the powder with low-boiling petroleum ether.

-

Evaporate the solvent to yield a thick, dark oleoresin extract containing the crude pyrethrins.

-

Purification (Conceptual): Employ a series of liquid-liquid partitioning and separation steps to purify the pyrethrin I and II esters from the crude extract.

-

Bioassay: At each purification step, verify the presence of the active principles by conducting a bioassay. A common method was to dilute a sample of the fraction with flour, apply it to cockroaches (Blattella germanica), and observe for insecticidal effects.

-

Saponification: Cleave the ester linkage of the purified pyrethrin II by heating with an alcoholic solution of potassium hydroxide.

-

Separation: Acidify the reaction mixture and use solvent extraction to separate the water-soluble alcohol component from the ether-soluble this compound.

Elucidation of the Chemical Structure

Following the initial work, decades of further research were required to determine the precise and absolute chemical structure of the pyrethrins and their constituent parts.

From Planar Structure to Absolute Configuration

The correct planar structures for pyrethrin I and pyrethrin II were ultimately established in 1944 by Frederick B. LaForge and W. F. Barthel.[1][3] This work corrected the earlier inaccuracies in the alcohol moiety's structure. The final piece of the structural puzzle for this compound was the determination of its absolute stereochemistry. In 1955, Yuzo Inouye and Minoru Ohno unambiguously determined the (1R,3R) absolute configuration of the cyclopropane (B1198618) ring in the this compound moiety of pyrethrin II.[3]

Biosynthesis of this compound

The natural production of this compound occurs through a complex, multi-enzyme pathway localized within specific tissues of the pyrethrum flower ovaries.[2][4] The entire pathway has been successfully elucidated and reconstituted in a heterologous plant system.[4]

The Complete Enzymatic Pathway

This compound biosynthesis begins with the universal terpene precursor, dimethylallyl diphosphate (B83284) (DMAPP), and proceeds through six enzymatic steps catalyzed by four distinct enzymes.[2][4] The initial five steps occur in the glandular trichomes on the surface of the ovaries, with the final methylation step taking place primarily within the ovary tissue (pericarp).[2][4]

-

TcCDS (Chrysanthemyl Diphosphate Synthase): Catalyzes the condensation of two DMAPP molecules to form chrysanthemyl diphosphate (CDP).

-

Phosphatase(s): One or more phosphatases hydrolyze CDP to yield chrysanthemol (B1213662).

-

TcADH2 (Alcohol Dehydrogenase 2) & TcALDH1 (Aldehyde Dehydrogenase 1): These two enzymes work sequentially to oxidize the C1 hydroxyl group of chrysanthemol to a carboxylic acid.[2][4]

-

TcCHH (Cytochrome P450 Oxidoreductase): This enzyme catalyzes three successive oxidation reactions on the C10 methyl group of the chrysanthemyl moiety, converting it to a carboxylic acid group and forming the intermediate 10-carboxychrysanthemic acid.[2][4] Transient expression studies have shown that this C10 oxidation precedes the C1 oxidation by TcADH2/TcALDH1.[2]

-

TcCCMT (SABATH Methyltransferase): The final step is the methylation of the newly formed carboxyl group at C10 of 10-carboxychrysanthemic acid to give the final product, this compound.[4]

Quantitative Analysis of this compound in T. cinerariifolium

The concentration of free this compound varies significantly with the developmental stage of the flower, peaking in mature flowers. The data below, derived from GC-MS analysis, illustrates this distribution.[5]

| Plant Material | Developmental Stage | Mean Concentration (ng/g Fresh Weight) ± SD |

| Leaf | - | Not Detected |

| Flower | Stage 1 (Closed Bud) | Not Detected |

| Flower | Stage 2 (Buds Opening) | 12.3 ± 4.5 |

| Flower | Stage 3 (Outer Ligules Open) | 35.8 ± 7.2 |

| Flower | Stage 4 (Fully Open) | 88.6 ± 15.1 |

| Flower | Stage 5 (Senescing) | 41.2 ± 9.8 |

Experimental Protocol: Heterologous Reconstitution in N. benthamiana

The entire this compound biosynthetic pathway can be reconstituted in tobacco (Nicotiana benthamiana) leaves via Agrobacterium-mediated transient expression. This protocol outlines the co-expression of the five necessary genes (TcCDS, TcCHH, TcADH2, TcALDH1, and TcCCMT).

Principle: Agrobacterium tumefaciens strains, each carrying a plant expression vector with one of the biosynthetic genes, are mixed and infiltrated into the leaves of N. benthamiana. The plant's cellular machinery transiently expresses the enzymes, which then convert endogenous DMAPP into this compound.

Methodology:

-

Vector Construction: Clone the coding sequences of TcCDS, TcCHH, TcADH2, TcALDH1, and TcCCMT into a suitable plant expression vector (e.g., pEAQ-HT).

-

Agrobacterium Transformation: Transform separate A. tumefaciens (e.g., strain GV3101) cultures with each of the five constructs.

-

Culture Preparation:

-

Grow a single colony from each transformation in 10 mL of LB medium with appropriate antibiotics for 48 hours at 28°C with shaking (200 rpm).

-

Pellet the cells by centrifugation (e.g., 4,000 rpm for 20 min).

-

Resuspend the pellets in infiltration buffer (10 mM MgCl₂, 10 mM MES, pH 5.6, 100 µM acetosyringone).

-

Incubate at room temperature for 2-4 hours.

-

-

Infiltration:

-

Adjust the OD₆₀₀ of each culture to 1.0.

-

Mix equal volumes of all five Agrobacterium cultures.

-

Using a needleless syringe, infiltrate the bacterial suspension into the abaxial side of the leaves of 4- to 6-week-old N. benthamiana plants.

-

-

Incubation: Maintain the infiltrated plants in a growth chamber for 5-7 days to allow for gene expression and metabolite production.

Experimental Protocol: Metabolite Extraction and GC-MS Analysis

Principle: Free this compound is extracted from plant tissue using an organic solvent. The extract is then derivatized to increase its volatility and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Methodology:

-

Sample Preparation: Homogenize 100 mg of frozen, ground leaf tissue in 1 mL of methyl tert-butyl ether (MTBE). Add an appropriate internal standard.

-

Extraction: Vortex the mixture vigorously and incubate on a shaker at room temperature for 1 hour.

-

Phase Separation: Add 0.5 mL of water, vortex briefly, and centrifuge at high speed (e.g., 13,000 rpm for 10 min) to separate the organic and aqueous phases.

-

Derivatization:

-

Transfer the upper organic (MTBE) phase to a new vial.

-

Evaporate the solvent under a stream of nitrogen gas.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) to the dried residue.

-

Incubate at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of this compound.

-

-

GC-MS Analysis:

-

Instrument: Agilent 7890 GC coupled to a 5975C MS or similar.

-

Column: DB-5MS fused silica (B1680970) capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection: 1 µL in splitless mode. Injector temperature: 280°C.

-

Oven Program: Initial temperature 60°C, hold for 1 min; ramp to 150°C at 30°C/min; ramp to 290°C at 10°C/min; hold for 6 min.

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode. For the TMS-derivative of this compound, monitor characteristic ions such as m/z 107.[5]

-

Quantification: Calibrate using a standard curve prepared from an authentic chrysanthemic acid standard (due to structural similarity and commercial availability).[5]

-

Chemical Synthesis

In addition to its natural biosynthesis, this compound can be produced via hemisynthesis from related, more accessible precursors.

Hemisynthesis of d-trans-Pyrethric Acid

A patented process describes the synthesis of d-trans-pyrethric acid from the methyl ester of d-trans-chrysanthemic acid.[6] The process involves ozonolysis to create a key aldehyde intermediate, which is then condensed with methyl propionate.

Experimental Protocol: Synthesis from d-trans-Chrysanthemic Acid Methyl Ester

This protocol is adapted from the process described in U.S. Patent 3,694,472.[6]

Methodology:

-

Step A: Ozonolysis:

-

Dissolve d-trans-chrysanthemic acid methyl ester in methanol and cool the solution to -60°C.

-

Bubble oxygen through the solution, followed by ozonized oxygen until the reaction medium turns blue (approx. 8 hours).

-

Add dimethyl sulfide (B99878) to the reaction mixture and allow it to warm to room temperature while stirring overnight.

-

Concentrate the mixture under reduced pressure to obtain the crude dimethyl acetal of 3,3-dimethyl-2-formyl-1-cyclopropanecarboxylic acid methyl ester.

-

-

Step B: Hydrolysis:

-

Dissolve the crude acetal from Step A in acetone.

-

Add an aqueous solution of p-toluenesulfonic acid and stir at room temperature for several hours until the reaction is complete.

-

Neutralize the mixture, extract with an organic solvent (e.g., ether), wash, dry, and concentrate to yield 3,3-dimethyl-2-formyl-1-cyclopropanecarboxylic acid.

-

-

Step C: Condensation:

-

In an anhydrous basic medium (e.g., sodium hydride in excess methyl propionate), cool the mixture to 0°C.

-

Slowly add the aldehyde-acid from Step B, diluted with methyl propionate.

-

Stir the reaction mixture, allowing it to warm to 20°C for 1 hour, then heat to 80°C for 3-4 hours.

-

-

Step D: Purification and Isolation:

-

Cool the reaction mixture and pour it into an ice-water mixture.

-

Separate the aqueous phase, acidify it with hydrochloric acid, and extract the product with ether.

-

Wash the ether extracts, dry over sodium sulfate, and concentrate to dryness.

-

Further purification can be achieved via chromatography or by forming a salt with an optically active amine (e.g., quinine) and performing recrystallization to isolate the desired d-trans this compound. The final product can be characterized by its specific rotation.[6]

-

Conclusion

This compound represents a fascinating molecule at the intersection of natural product chemistry, biochemistry, and synthetic chemistry. From its discovery through classical degradative methods to the modern elucidation of its intricate, compartmentalized biosynthetic pathway, its history mirrors the advancement of chemical and biological sciences. The detailed protocols provided herein for its biological reconstitution and chemical synthesis offer valuable tools for researchers aiming to produce, study, and modify this important precursor for the development of next-generation insecticides.

References

- 1. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of pyrethroid insecticides [jstage.jst.go.jp]

- 4. This compound of natural pyrethrin insecticide: complete pathway elucidation and reconstitution in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US3694472A - Synthesis of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Pyrethric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of pyrethric acid. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows to support research and development activities.

Chemical and Physical Properties

This compound is a crucial component of the natural insecticides known as pyrethrins (B594832). Specifically, it forms the acidic moiety of the Pyrethrin II esters.[1][2] Its chemical structure is characterized by a cyclopropane (B1198618) ring, a feature it shares with the related chrysanthemic acid.[3]

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₄ | [4] |

| Molecular Weight | 212.24 g/mol | [4] |

| IUPAC Name | (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid | [4] |

| Canonical SMILES | COC(=O)C(=C[C@H]1--INVALID-LINK--C1(C)C)C | [4] |

| InChI Key | UIWNHGWOYRFCSF-KTERXBQFSA-N | [4] |

Physical Properties

Quantitative physical property data specifically for isolated this compound is not extensively reported in publicly available literature. Much of the existing data pertains to the pyrethrin esters. However, some general characteristics can be inferred.

| Property | Value | Source & Notes |

| Melting Point | Not available | Data for related pyrethrins vary, for instance, Pyrethrin I has a melting point of approximately 35°C.[3] |

| Boiling Point | Not available | Pyrethrin II, the ester of this compound, has a boiling point of 200 °C at 0.1 mm Hg and is noted to decompose.[5] A patent for a synthetic precursor, the methyl ester of trans-3,3-dimethyl-2-formyl-cyclopropanecarboxylic acid, reports a boiling point of 89°C at 11 mm Hg.[6] |

| Solubility | Insoluble in water. Soluble in various organic solvents. | The general class of pyrethrins is considered insoluble in water but soluble in organic solvents such as alcohols, ethers, and carbon tetrachloride.[5] Quantitative solubility data for this compound is not readily available. |

Experimental Protocols

Synthesis of d-trans-Pyrethric Acid

A patented method describes the synthesis of d-trans-pyrethric acid from 3,3-dimethyl-2-formyl-l-cyclopropanecarboxylic (1R,2R) acid.[6]

Materials:

-

3,3-dimethyl-2-formyl-l-cyclopropanecarboxylic (1R,2R) acid

-

Methyl propionate (B1217596)

-

Sodium hydride

-

Anhydrous methanol (B129727)

-

Ethyl acetate (B1210297)

-

Hydrochloric acid

-

Ether

-

Sodium chloride

Procedure:

-

Anion Formation: A mixture of methyl propionate, sodium hydride, and a drop of anhydrous methanol is cooled to 0°C.

-

Condensation Reaction: 3,3-dimethyl-2-formyl-l-cyclopropanecarboxylic (1R,2R) acid diluted with methyl propionate is added dropwise to the cooled mixture under a nitrogen atmosphere.

-

Reaction Progression: The reaction mixture is stirred for 1 hour at 20°C and then for 3 hours at 80°C.

-

Work-up and Extraction: The reaction is quenched and worked up to isolate the crude product.

-

Purification via Salt Formation: The crude product is treated with quinine to form the corresponding salt.

-

Recrystallization: The quinine salt is recrystallized three times from ethyl acetate to purify the desired stereoisomer.

-

Acidification and Final Extraction: The purified quinine salt is acidified with aqueous hydrochloric acid and ether. The aqueous phase is separated, saturated with sodium chloride, and extracted with ethyl ether.

-

Final Product Isolation: The ether extracts are washed with a saturated aqueous sodium chloride solution, dried, and concentrated under reduced pressure to yield d-trans-pyrethric acid.[6]

Isolation of this compound from Pyrethrin II

This compound can be obtained by the hydrolysis of Pyrethrin II.

Materials:

-

Purified Pyrethrin II

-

Sodium hydroxide (B78521) solution

-

Hydrochloric acid

-

Ether or other suitable organic solvent

Procedure:

-

Base Hydrolysis: Pyrethrin II is treated with an aqueous solution of sodium hydroxide and heated to induce hydrolysis of the ester linkage.

-

Extraction of Alcohol Moiety: The reaction mixture is extracted with an organic solvent to remove the pyrethrolone (B1236646) alcohol moiety.

-

Acidification: The remaining aqueous layer containing the sodium salt of this compound is acidified with hydrochloric acid.

-

Extraction of this compound: The acidified aqueous layer is then extracted with an organic solvent to isolate the free this compound.

-

Purification: The organic extract is washed, dried, and the solvent is evaporated to yield this compound, which can be further purified by chromatography if necessary.

Analytical Methods

The analysis of this compound, often in the context of pyrethrin mixtures, typically involves chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the identification and quantification of pyrethrins and their constituent acids. For the analysis of free this compound, a specific ion with m/z = 107 can be monitored.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of the six individual pyrethrin esters.[8] By hydrolyzing the pyrethrin mixture, HPLC can also be used to analyze the resulting carboxylic acids.

Spectral Data

Detailed, publicly available spectra specifically for isolated this compound are limited. The following information is based on data for related compounds and the known structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: A database entry for "PYRETHRINSAEURE" (this compound) exists, indicating the availability of its ¹³C NMR spectrum.[9] A study on the natural pyrethrins has reported the assignment of ¹³C NMR resonances for these esters and their constituent acids and alcohols.[10] The spectrum of this compound would be expected to show signals corresponding to the carboxylic acid carbon, the ester carbonyl carbon, olefinic carbons, and the carbons of the cyclopropane ring and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present in its structure. These would include:

-

A broad O-H stretching band for the carboxylic acid hydroxyl group (around 2500-3300 cm⁻¹).

-

A strong C=O stretching band for the carboxylic acid carbonyl group (around 1700-1725 cm⁻¹).

-

A strong C=O stretching band for the ester carbonyl group (around 1715-1735 cm⁻¹).

-

C=C stretching bands for the alkene (around 1640-1680 cm⁻¹).

-

C-O stretching bands for the carboxylic acid and ester (around 1210-1320 cm⁻¹).

-

C-H stretching and bending vibrations for the alkane and alkene moieties.

Mass Spectrometry (MS)

In the mass spectrum of this compound, fragmentation would be expected to occur at the functional groups. Characteristic fragments would likely arise from:

-

Loss of a methoxy (B1213986) group (-OCH₃) from the ester.

-

Loss of a carboxyl group (-COOH).

-

Cleavage of the cyclopropane ring.

-

A fragment ion with m/z = 107 has been used to monitor for this compound in GC-MS analysis.[7]

Mandatory Visualizations

Biosynthesis of this compound

The biosynthesis of this compound in Tanacetum cinerariifolium proceeds from chrysanthemol (B1213662) through a series of enzymatic oxidation and methylation steps.[12]

Caption: Biosynthetic pathway of this compound from chrysanthemol.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the chemical synthesis and subsequent purification of d-trans-pyrethric acid as described in the patent literature.[6]

Caption: Workflow for the synthesis and purification of d-trans-pyrethric acid.

References

- 1. ukessays.com [ukessays.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Buy Pyrethrin I (EVT-1189588) | 121-21-1 [evitachem.com]

- 4. This compound | C11H16O4 | CID 12314791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrethrin II | C22H28O5 | CID 5281555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3694472A - Synthesis of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Carbon-13 nuclear magnetic resonance spectra of the natural pyrethrins and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound of natural pyrethrin insecticide: complete pathway elucidation and reconstitution in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Cascade from Chrysanthemol to Pyrethric Acid: A Technical Guide for Researchers

An in-depth exploration of the biosynthetic pathway responsible for the formation of pyrethric acid, a key component of natural pyrethrin insecticides. This guide provides a detailed overview of the enzymatic conversions, experimental protocols for enzyme characterization, and quantitative data to support researchers in the fields of biochemistry, drug development, and metabolic engineering.

The biosynthesis of this compound from the monoterpenoid alcohol chrysanthemol (B1213662) is a multi-step enzymatic process of significant interest due to the potent insecticidal properties of pyrethrins, the natural esters of this compound and chrysanthemic acid. This technical guide elucidates the core enzymatic reactions, providing researchers with the necessary information to study and potentially manipulate this important biosynthetic pathway.

The Core Biosynthetic Pathway

The conversion of chrysanthemol to this compound involves a series of oxidation and methylation reactions catalyzed by four key enzymes primarily found in the glandular trichomes and ovaries of Tanacetum cinerariifolium. The pathway branches from the biosynthesis of chrysanthemic acid and introduces additional oxidative modifications to the chrysanthemol backbone.

The key enzymatic steps are as follows:

-

Oxidation of Chrysanthemol to Chrysanthemal: The initial step in the oxidation cascade is the conversion of the primary alcohol group at the C1 position of chrysanthemol to an aldehyde, chrysanthemal. This reaction is catalyzed by trans-chrysanthemol dehydrogenase (TcADH2) , a NAD(P)+-dependent alcohol dehydrogenase.[1]

-

Oxidation of Chrysanthemal to Chrysanthemic Acid: The aldehyde intermediate, chrysanthemal, is further oxidized to a carboxylic acid, chrysanthemic acid, by trans-chrysanthemal dehydrogenase (TcALDH1) , an aldehyde dehydrogenase.[2]

-

Hydroxylation of Chrysanthemol: In a parallel branch leading to this compound, chrysanthemol undergoes hydroxylation at the C10 methyl group, a reaction catalyzed by the cytochrome P450 enzyme, chrysanthemol 10-hydroxylase (TcCHH) .[2]

-

Further Oxidation by TcCHH: TcCHH continues to catalyze the successive oxidation of the newly formed hydroxyl group at C10, first to an aldehyde and then to a carboxylic acid, yielding 10-carboxychrysanthemic acid.[2] This occurs in concert with the oxidation of the C1 position by TcADH2 and TcALDH1.

-

Methylation to this compound: The final step is the methylation of the carboxyl group at the C10 position of 10-carboxychrysanthemic acid. This reaction is catalyzed by 10-carboxychrysanthemic acid 10-methyltransferase (TcCCMT) , a SABATH-family methyltransferase, which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to produce this compound.[2]

The initial steps of this pathway, leading to the formation of 10-carboxychrysanthemic acid, are localized in the glandular trichomes of the plant's ovaries. The final methylation step to produce this compound predominantly occurs within the ovary tissues themselves.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for the enzymes involved in this compound formation. Further research is required to fully elucidate the kinetic parameters for all enzymes in the pathway.

Table 1: Kinetic Parameters of TcADH2

| Substrate | Cofactor | Km (µM) | Reference |

| trans-chrysanthemol | NAD+ | 20.4 | [1] |

| trans-chrysanthemol | NADP+ | 68.6 | [1] |

Table 2: Product Yields from in vivo Reconstitution

| Host Organism | Expressed Genes | Product | Yield | Reference |

| Nicotiana benthamiana | TcCDS, TcADH2, TcALDH1, TcCHH, TcCCMT | This compound | Detected | [4] |

| Tomato (fruit) | TcCDS, ShADH, ShALDH | trans-Chrysanthemic Acid | 183 µg/g fresh weight | [5] |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and characterization of the enzymes involved in this compound biosynthesis, as well as the analysis of reaction products.

Recombinant Protein Expression and Purification

References

- 1. SAM Methyltransferase Assay | CBA096 [merckmillipore.com]

- 2. Microsome Preperation | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]

- 3. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis of Pyrethric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymatic steps involved in the biosynthesis of pyrethric acid, a key component of the natural insecticide pyrethrin. The guide details the enzymes, their catalytic functions, and the underlying biochemical pathway. It also includes available quantitative data, detailed experimental protocols, and a visualization of the biosynthetic pathway and its regulation.

Introduction to this compound and its Biosynthesis

This compound is an irregular monoterpenoid that forms the acidic moiety of pyrethrin II, a potent natural insecticide produced by the plant Tanacetum cinerariifolium (pyrethrum). The biosynthesis of this compound is a multi-step enzymatic process that occurs in specialized tissues of the pyrethrum plant, primarily the trichomes of the ovaries. The pathway begins with the precursor dimethylallyl diphosphate (B83284) (DMAPP) and involves a series of oxidation and methylation reactions catalyzed by a dedicated set of enzymes. Understanding these enzymatic steps is crucial for efforts to improve pyrethrin production through metabolic engineering and for the development of novel bio-inspired insecticides.

The Enzymatic Pathway of this compound Synthesis

The biosynthesis of this compound from the precursor chrysanthemol (B1213662) proceeds through a series of six enzymatic steps catalyzed by four key enzymes. The initial five steps are localized in the glandular trichomes on the surface of the ovaries, while the final methylation step predominantly occurs within the ovary tissues themselves[1][2][3]. The pathway can be summarized as follows:

-

Conversion of Dimethylallyl Diphosphate (DMAPP) to Chrysanthemol: The pathway originates from two molecules of DMAPP, a product of the methylerythritol 4-phosphate (MEP) pathway in plastids[4]. The enzyme chrysanthemyl diphosphate synthase (TcCDS) catalyzes the condensation of two DMAPP molecules to form chrysanthemyl diphosphate (CDP). CDP is then hydrolyzed to chrysanthemol[5][6].

-

Oxidation of Chrysanthemol to 10-Carboxychrysanthemic Acid: This part of the pathway involves two parallel series of oxidation reactions at the C1 and C10 positions of the chrysanthemol molecule.

-

A cytochrome P450 oxidoreductase, chrysanthemol 10-hydroxylase (TcCHH) , catalyzes the successive oxidation of the C10 methyl group of chrysanthemol to a carboxylic acid group, proceeding through hydroxylated and aldehydic intermediates[1][6][7].

-

Concurrently, the hydroxyl group at the C1 position is oxidized to a carboxylic acid. This two-step oxidation is catalyzed by alcohol dehydrogenase 2 (TcADH2) and aldehyde dehydrogenase 1 (TcALDH1) , respectively[1][5][8]. These are the same enzymes involved in the biosynthesis of chrysanthemic acid[1][8].

-

-

Methylation of 10-Carboxychrysanthemic Acid to this compound: The final step in the pathway is the methylation of the carboxyl group at the C10 position of 10-carboxychrysanthemic acid. This reaction is catalyzed by a SABATH family methyltransferase, 10-carboxychrysanthemic acid 10-methyltransferase (TcCCMT) , to yield this compound[1][6][8].

The entire pathway has been successfully reconstituted in the heterologous host Nicotiana benthamiana, demonstrating the sufficiency of these enzymes for this compound production[1][8].

Quantitative Data on this compound Biosynthesis Enzymes

Detailed kinetic characterization of all enzymes in the this compound pathway is still an active area of research. However, some quantitative data is available for TcADH2.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temperature (°C) |

| TcADH2 | trans-chrysanthemol | 236 ± 5.8 | 0.75 ± 0.0032 | Not Reported | Not Reported |

| NAD⁺ | 192.6 ± 8.7 | Not Reported | Not Reported | Not Reported | |

| TcCHH | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| TcALDH1 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| TcCCMT | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Table 1: Summary of available kinetic parameters for enzymes in the this compound synthesis pathway. Data for TcADH2 is from Xu et al. (2018)[5][9]. Kinetic data for TcCHH, TcALDH1, and TcCCMT are not yet available in the reviewed literature.

Experimental Protocols

Detailed, step-by-step protocols for the purification and assay of each specific enzyme are often found in the supplementary materials of primary research articles. Below are generalized protocols based on the methodologies described for homologous enzymes and the specific enzymes of the this compound pathway.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify recombinant TcCHH, TcADH2, TcALDH1, and TcCCMT for in vitro characterization.

Methodology:

-

Gene Synthesis and Cloning: Synthesize the coding sequences of TcCHH, TcADH2, TcALDH1, and TcCCMT based on sequences from Tanacetum cinerariifolium. Clone the genes into an appropriate expression vector (e.g., pET-28a for E. coli or pEAQ-HT for plant expression) with a purification tag (e.g., His-tag or GST-tag).

-

Heterologous Expression:

-

For E. coli expression (e.g., TcADH2, TcALDH1, TcCCMT): Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture to an OD_600_ of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a specific temperature and duration (e.g., 16°C overnight).

-

For N. benthamiana expression (e.g., TcCHH): Infiltrate the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression construct. Harvest the leaves after a suitable incubation period (e.g., 5-7 days).

-

-

Protein Extraction:

-

From E. coli: Harvest the cells by centrifugation, resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors), and lyse the cells by sonication or high-pressure homogenization. Centrifuge to pellet cell debris.

-

From N. benthamiana (for microsomal proteins like TcCHH): Homogenize the leaf tissue in extraction buffer and perform differential centrifugation to isolate the microsomal fraction.

-

-

Affinity Chromatography Purification:

-

Load the soluble protein extract (or solubilized microsomal fraction) onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

Wash the column with wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elute the target protein with elution buffer containing a high concentration of imidazole.

-

-

Buffer Exchange and Storage: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., containing glycerol (B35011) for stability) using dialysis or a desalting column. Store the purified protein at -80°C.

Enzymatic Assays

4.2.1. TcCHH (Cytochrome P450) Activity Assay

Objective: To measure the hydroxylation activity of TcCHH on chrysanthemol.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified recombinant TcCHH (in a microsomal preparation or reconstituted with a P450 reductase).

-

Chrysanthemol (substrate).

-

NADPH (cofactor).

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

-

Reaction Incubation: Initiate the reaction by adding NADPH and incubate at a specific temperature (e.g., 30°C) for a defined period.

-

Reaction Quenching and Product Extraction: Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate). Extract the products with the organic solvent.

-

Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the hydroxylated intermediates and the final carboxylic acid product.

4.2.2. TcADH2 and TcALDH1 (Dehydrogenase) Activity Assays

Objective: To measure the oxidation of chrysanthemol and chrysanthemal.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

Purified recombinant TcADH2 or TcALDH1.

-

Substrate (chrysanthemol for TcADH2; chrysanthemal for TcALDH1).

-

Cofactor (NAD⁺ for TcADH2; NAD⁺ or NADP⁺ for TcALDH1).

-

Reaction buffer (e.g., Tris-HCl, pH 8.0).

-

-

Spectrophotometric Monitoring: Initiate the reaction by adding the substrate and monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.

-

Kinetic Parameter Calculation: Determine the initial reaction rates at various substrate concentrations and calculate K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation.

4.2.3. TcCCMT (Methyltransferase) Activity Assay

Objective: To measure the methylation of 10-carboxychrysanthemic acid.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified recombinant TcCCMT.

-

10-carboxychrysanthemic acid (substrate).

-

S-adenosyl-L-methionine (SAM) as the methyl donor (can be radiolabeled, e.g., [³H]SAM, for a sensitive assay).

-

Reaction buffer (e.g., Tris-HCl, pH 7.5).

-

-

Reaction Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Product Detection:

-

Radiolabel-based assay: Stop the reaction and extract the methylated product. Quantify the incorporated radioactivity using liquid scintillation counting.

-

LC-MS based assay: Stop the reaction and analyze the formation of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Visualization of Pathways and Workflows

This compound Biosynthetic Pathway

Caption: Enzymatic pathway for the biosynthesis of this compound from DMAPP.

Experimental Workflow for Enzyme Characterization

Caption: General workflow for the characterization of this compound biosynthesis enzymes.

Jasmonate Signaling Pathway Regulating Pyrethrin Biosynthesis

Caption: Simplified jasmonate signaling pathway leading to the induction of pyrethrin biosynthesis.

Conclusion

The elucidation of the enzymatic steps in this compound biosynthesis represents a significant advancement in our understanding of this important natural product pathway. The identification and characterization of the key enzymes, TcCDS, TcCHH, TcADH2, TcALDH1, and TcCCMT, provide valuable targets for metabolic engineering to enhance pyrethrin yields in Tanacetum cinerariifolium or for the heterologous production of this compound in microbial or other plant systems. Further research is needed to fully characterize the kinetics and regulatory mechanisms of all the enzymes involved and to explore the intricate signaling networks that control the expression of the biosynthetic genes. This knowledge will be instrumental in developing sustainable and efficient methods for the production of this valuable natural insecticide.

References

- 1. maxapress.com [maxapress.com]

- 2. researchgate.net [researchgate.net]

- 3. maxapress.com [maxapress.com]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptional Responses and GCMS Analysis for the Biosynthesis of Pyrethrins and Volatile Terpenes in Tanacetum coccineum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound of natural pyrethrin insecticide: complete pathway elucidation and reconstitution in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Role of Cytochrome P450 in Pyrethric Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrethrins, potent natural insecticides derived from the plant Tanacetum cinerariifolium, are esters composed of a chrysanthemic or pyrethric acid moiety and one of three rethrolone alcohols. The biosynthesis of this compound, a key component of type II pyrethrins, involves a critical multi-step oxidation catalyzed by a specific cytochrome P450 monooxygenase. This technical guide provides an in-depth exploration of the role of this enzyme, designated as Tanacetum cinerariifolium chrysanthemol (B1213662) 10-hydroxylase (TcCHH), in the conversion of chrysanthemol to this compound. We will detail the biosynthetic pathway, present quantitative data on this compound distribution, outline key experimental protocols for pathway elucidation, and provide visual representations of the biochemical processes and experimental workflows.

Introduction

The growing demand for environmentally benign pesticides has spurred renewed interest in natural insecticides like pyrethrins. Understanding the biosynthetic pathways of these complex molecules is paramount for their sustainable production through metabolic engineering and synthetic biology approaches. Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the biosynthesis of a vast array of plant secondary metabolites, including terpenoids. In the biosynthesis of this compound, a member of the CYP71 clan, TcCHH (CYP71BZ1), has been identified as the key enzyme responsible for the sequential oxidation of the C10 methyl group of chrysanthemol.[1][2][3] This guide will provide a comprehensive overview of the current knowledge on the function of this pivotal enzyme.

The this compound Biosynthetic Pathway

The biosynthesis of this compound from the precursor dimethylallyl diphosphate (B83284) (DMAPP) is a multi-enzyme process. The initial steps leading to the formation of chrysanthemol are shared with the chrysanthemic acid pathway. The divergence occurs with the action of TcCHH, which hydroxylates the C10 methyl group of chrysanthemol. This is followed by further oxidation steps and a final methylation to yield this compound.

The key enzymatic steps in the conversion of chrysanthemol to this compound are:

-

Chrysanthemol to 10-hydroxy-chrysanthemic acid: This three-step oxidation is catalyzed by the cytochrome P450 enzyme TcCHH . It involves the successive oxidation of the C10 methyl group of chrysanthemol to a hydroxyl group, then to an aldehyde, and finally to a carboxylic acid.[2][3][4]

-

Oxidation at C1: Concurrently, the hydroxyl group at the C1 position of the chrysanthemol backbone is oxidized to a carboxylic acid. This two-step process is catalyzed by an alcohol dehydrogenase (TcADH2 ) and an aldehyde dehydrogenase (TcALDH1 ).[3][4]

-

Formation of 10-carboxychrysanthemic acid: The combined actions of TcCHH, TcADH2, and TcALDH1 result in the formation of 10-carboxychrysanthemic acid.[1][2][3]

-

Methylation to this compound: The final step is the methylation of the carboxyl group at the C10 position of 10-carboxychrysanthemic acid, catalyzed by a SABATH-class methyltransferase, 10-carboxychrysanthemic acid 10-methyltransferase (TcCCMT) , to produce this compound.[2][3][4]

Signaling Pathway Diagram

Caption: Biosynthetic pathway of this compound from DMAPP.

Quantitative Data on this compound Distribution

The concentration of this compound varies significantly across different tissues and developmental stages of T. cinerariifolium, with the highest concentrations found in the flower heads. This localization is consistent with the expression patterns of the biosynthetic genes.

| Tissue/Developmental Stage | This compound Concentration (µg/g fresh weight) | Reference |

| Leaves | Not Detected | [5] |

| Stems | Not Detected | [5] |

| Flower Buds (Stage 1) | ~1.5 | [5] |

| Partially Open Flowers (Stage 2) | ~3.0 | [5] |

| Fully Open Flowers (Stage 3) | ~4.5 | [5] |

| Fading Flowers (Stage 4) | ~2.5 | [5] |

| Ovaries | High concentration (exact value not specified) | [2] |

| Trichomes | Biosynthesis occurs here | [2][3] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Co-expression Analysis for Candidate Gene Identification

This method identifies candidate genes involved in a specific metabolic pathway by correlating their expression profiles with those of known pathway genes across different tissues and conditions.

Experimental Workflow Diagram:

Caption: Workflow for co-expression analysis to identify biosynthetic genes.

Protocol:

-

RNA Extraction and Sequencing: Extract total RNA from various T. cinerariifolium tissues (leaves, stems, and flowers at different developmental stages). Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Metabolite Extraction and Analysis: Extract metabolites from the same tissues and quantify this compound and its precursors using GC-MS or LC-MS.

-

Data Processing and Normalization: Process the raw RNA-Seq data to obtain gene expression values (e.g., FPKM or TPM). Normalize the expression data across all samples.

-

Co-expression Network Analysis:

-

Calculate the Pearson correlation coefficient for all pairs of genes across the different samples.

-

Construct a weighted gene co-expression network where nodes represent genes and edges represent the correlation in their expression.

-

Identify modules of highly co-expressed genes using algorithms like Weighted Gene Co-expression Network Analysis (WGCNA).

-

-

Candidate Gene Selection: Identify modules whose expression pattern is highly correlated with the accumulation of this compound. Within these modules, prioritize candidate genes based on their annotation (e.g., cytochrome P450s, dehydrogenases, methyltransferases).

Heterologous Expression in Nicotiana benthamiana

Transient expression in N. benthamiana is a rapid method to functionally characterize candidate genes.

Protocol:

-

Vector Construction: Clone the full-length cDNA of the candidate gene (e.g., TcCHH) into a plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

Agrobacterium Transformation: Transform the expression construct into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.

-

Infiltration:

-

Grow the transformed Agrobacterium in LB medium with appropriate antibiotics.

-

Harvest the cells by centrifugation and resuspend them in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone).

-

Infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants with the Agrobacterium suspension using a needleless syringe.

-

For co-expression, mix Agrobacterium cultures carrying different constructs before infiltration.

-

-

Substrate Feeding and Incubation: Four to five days post-infiltration, infiltrate the leaves with a solution of the substrate (e.g., chrysanthemol). Incubate the plants for another 24-48 hours.

-

Metabolite Extraction and Analysis: Harvest the infiltrated leaf tissue, extract the metabolites, and analyze for the presence of the expected product (e.g., 10-hydroxy-chrysanthemic acid) using GC-MS or LC-MS.

In Vitro Enzyme Assays

In vitro assays using microsomes isolated from heterologous expression systems confirm the enzymatic activity of the candidate protein.

Protocol:

-

Microsome Preparation:

-

Express the cytochrome P450 (e.g., TcCHH) in a suitable heterologous system like yeast (Saccharomyces cerevisiae) or insect cells (e.g., Sf9).

-

Homogenize the cells and isolate the microsomal fraction by differential centrifugation.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing:

-

Microsomal protein

-

NADPH-cytochrome P450 reductase

-

Substrate (e.g., chrysanthemol)

-

NADPH as a cofactor

-

Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

-

Incubate the reaction at a suitable temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: Extract the products with the organic solvent, evaporate the solvent, and analyze the residue by GC-MS or LC-MS to identify and quantify the reaction products.

GC-MS Analysis of this compound

Gas chromatography-mass spectrometry is a sensitive method for the separation and identification of this compound and related compounds.

Protocol:

-

Sample Preparation and Extraction:

-

Homogenize fresh or frozen plant tissue in a suitable solvent like methyl tert-butyl ether (MTBE).

-

Add an internal standard for quantification.

-

Centrifuge to pellet the debris and collect the supernatant.

-

Derivatize the acidic compounds using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase their volatility.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 80°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode.

-

Data Acquisition: Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity. For this compound, a characteristic ion at m/z 107 can be monitored.[5]

-

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. Quantify the compound by integrating the peak area and comparing it to a calibration curve generated with the standard.

Conclusion

The elucidation of the role of cytochrome P450 TcCHH in this compound biosynthesis represents a significant advancement in our understanding of pyrethrin production in T. cinerariifolium. This knowledge is crucial for the metabolic engineering of this valuable natural insecticide in either the native plant or in heterologous microbial systems. The experimental approaches detailed in this guide provide a framework for the continued investigation of this and other plant biosynthetic pathways, with the ultimate goal of developing sustainable and efficient production platforms for high-value natural products. The detailed protocols and visual aids are intended to serve as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug discovery.

References

The Role of Oxidoreductases in Pyrethrin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pyrethrins (B594832), a class of potent, natural insecticides derived from Tanacetum cinerariifolium, are the products of a complex biosynthetic pathway. While the core enzymatic steps involving terpene synthases and cytochrome P450 oxidases are well-documented, the specific role of alcohol dehydrogenases (ADHs) is not explicitly defined as a primary, rate-limiting step in the canonical pathway. This guide synthesizes the current understanding of the pyrethrin biosynthesis pathway, focusing on the critical oxidation and reduction steps. It clarifies that while alcohol dehydrogenase activity is essential for the formation of the rethrolone core, the specific enzymes are often characterized as general "reductases" or are part of a multi-functional enzymatic complex. This document provides a detailed overview of the established pathway, presents quantitative data on key enzymes, outlines relevant experimental protocols, and visualizes the metabolic process.

Introduction to Pyrethrin Biosynthesis

Pyrethrins are a mixture of six structurally related esters, formed by the combination of two acid moieties (chrysanthemic acid or pyrethric acid) and three alcohol moieties (pyrethrolone, cinerolone, or jasmolone). The biosynthesis is a bifurcated pathway where the acid and alcohol components are synthesized separately before a final esterification step. The formation of the alcohol portion, known as the rethrolone core, involves critical oxidation and reduction steps where dehydrogenase/reductase activity is implicated.

The Rethrolone Moiety Synthesis Pathway

The synthesis of the rethrolone alcohols begins with the lipoxygenase (LOX) pathway, starting from α-linolenic acid. A key intermediate, 12-oxo-phytodienoic acid (OPDA), is converted through a series of reactions including reduction, decarboxylation, and hydroxylation to form the characteristic five-membered rethrolone ring.

While a specific, named "alcohol dehydrogenase" is not a central feature of the most widely published diagrams of this pathway, the chemical transformations inherently require reductase/dehydrogenase activity. For instance, the conversion of the cyclopentenone ring of OPDA involves a reduction step to form a hydroxyl group, a classic function of an alcohol dehydrogenase or a related keto-reductase. Research points to specific enzymes like TcJRS (Jasmone-Related Synthase) and various cytochrome P450s (CYPs) that perform these crucial oxidative and reductive modifications.

Quantitative Data on Pathway Enzymes

While specific kinetic data for a dedicated alcohol dehydrogenase in this pathway is absent from literature, extensive characterization exists for other key enzymes. The final esterification step, catalyzed by a GDSL lipase (B570770) (TcGLIP), has been studied in detail. Similarly, the cytochrome P450 enzymes responsible for modifications of the acid and alcohol moieties have been subjects of kinetic analysis.

Table 1: Kinetic Parameters of TcGLIP with Various Substrates Data represents the final esterification step, combining the acid and alcohol moieties.

| Substrate (Acyl-CoA) | Km (μM) | kcat (s-1) | kcat/Km (s-1μM-1) |

| (1R,3R)-Chrysanthemoyl CoA | 22 ± 1 | 3.5 ± 0.0 | 0.16 |

| (1R,3R)-Pyrethroyl CoA | 25 ± 1 | 2.5 ± 0.0 | 0.10 |

| Cinnamoyl CoA | 27 ± 1 | 2.8 ± 0.0 | 0.10 |

| Coumaroyl CoA | 38 ± 2 | 1.8 ± 0.0 | 0.047 |

Source: Adapted from literature on TcGLIP enzyme kinetics. Assays were performed with (S)-pyrethrolone as the alcohol substrate.[1]

Table 2: Key Characterized Enzymes in Pyrethrin Biosynthesis

| Enzyme | Abbreviation | Function | Cellular Localization |

| Chrysanthemyl Diphosphate Synthase | TcCDS | Forms the cyclopropane (B1198618) core of the acid moiety | Plastids |

| Jasmone (B1672801) Hydroxylase | TcJMH (CYP71) | Hydroxylates jasmone to produce jasmolone | Endoplasmic Reticulum |

| Pyrethrolone Synthase | TcPYS (CYP82Q3) | Catalyzes desaturation of jasmolone to form pyrethrolone[2][3] | Endoplasmic Reticulum |

| GDSL Esterase/Lipase | TcGLIP | Catalyzes the final esterification of the acid and alcohol moieties[1][4] | Cytosol/ER |

| Alcohol Dehydrogenase 2 | TcADH2 | Oxidation of chrysanthemol (B1213662) to chrysanthemal[3] | Unknown |

| Aldehyde Dehydrogenase 1 | TcALDH1 | Oxidation of chrysanthemal to chrysanthemic acid[3] | Unknown |

Signaling Pathways and Logical Relationships

The biosynthesis of pyrethrins is a highly regulated process, influenced by phytohormones such as Jasmonic Acid (JA). JA signaling can upregulate the expression of key biosynthetic genes, including those in the rethrolone pathway, as part of the plant's defense response.

Caption: Overview of the bifurcated pyrethrin biosynthesis pathway.

Experimental Protocols

Protocol: Heterologous Expression and Purification of a Target Enzyme (e.g., TcPYS)

This protocol describes the general workflow for producing a recombinant pyrethrin biosynthesis enzyme in a heterologous host, such as E. coli or yeast, for subsequent characterization.

-

Gene Cloning:

-

The open reading frame (ORF) of the target gene (e.g., TcPYS) is amplified from T. cinerariifolium cDNA via PCR.

-

The PCR product is cloned into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast). The vector typically includes an affinity tag (e.g., 6x-His tag) for purification.

-

The resulting construct is verified by DNA sequencing.

-

-

Heterologous Expression:

-

The expression vector is transformed into a competent expression host (e.g., E. coli BL21(DE3) strain).

-

A single colony is used to inoculate a starter culture (e.g., 5 mL LB medium with appropriate antibiotic) and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of culture medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by adding an inducer (e.g., 0.5 mM IPTG for the pET system) and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

-

Protein Purification:

-

Cells are harvested by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), with protease inhibitors).

-

Cells are lysed by sonication or using a French press on ice.

-

The lysate is clarified by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris.

-

The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer (similar to lysis buffer but with a slightly higher imidazole concentration, e.g., 20-40 mM).

-

The target protein is eluted using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

The purity of the eluted fractions is assessed by SDS-PAGE. Pure fractions are pooled and dialyzed against a storage buffer.

-

Protocol: In Vitro Enzyme Assay for a Cytochrome P450 (e.g., TcPYS)

This protocol outlines a method to determine the activity of a recombinant P450 enzyme.

-

Reaction Mixture Preparation:

-

A typical reaction mixture (e.g., 100 µL final volume) contains:

-

100 mM potassium phosphate (B84403) buffer (pH 7.4)

-

Purified recombinant P450 enzyme (e.g., 5-20 µg of microsomes or purified protein)

-

A P450 reductase partner (if not co-expressed). P450s require an electron donor.

-

Substrate (e.g., 50 µM jasmolone for TcPYS, dissolved in a suitable solvent like DMSO).

-

-

The mixture is pre-incubated for 5 minutes at the desired reaction temperature (e.g., 30°C).

-

-

Reaction Initiation and Termination:

-

The reaction is initiated by adding an NADPH-generating system or NADPH (final concentration ~1 mM).

-

The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 30°C with gentle shaking.

-

The reaction is terminated by adding an organic solvent, such as ethyl acetate, which also serves to extract the products.

-

-

Product Analysis:

-

The organic phase is separated, evaporated to dryness, and the residue is redissolved in a suitable solvent (e.g., methanol).

-

The products are analyzed and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) by comparing retention times and mass spectra to authentic standards.

-

Experimental Workflow Visualization

Caption: Workflow for enzyme characterization in pyrethrin biosynthesis.

Conclusion

The biosynthesis of pyrethrins is a sophisticated metabolic network that relies on enzymes from several major families, including terpene synthases, cytochrome P450s, dehydrogenases, and lipases. While the term "alcohol dehydrogenase" is not prominently featured in pathway diagrams, the chemical conversions, particularly in the formation of both the chrysanthemic acid and rethrolone moieties, necessitate the catalytic activity of oxidoreductases. Specifically, the conversion of chrysanthemol to chrysanthemal is catalyzed by an enzyme designated TcADH2, confirming a direct role for an alcohol dehydrogenase in the acid portion of the pathway. In the rethrolone branch, such reductive steps are typically attributed to keto-reductases or are functions of multi-domain P450 enzymes. Future research focusing on the isolation and kinetic characterization of these specific oxidoreductases will provide a more complete understanding of the pathway and identify potential targets for metabolic engineering to enhance pyrethrin production.

References

The Role of Aldehyde Dehydrogenase in the Metabolism of Chrysanthemol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract